molecular formula C17H13BrN4O2 B2818407 5-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide CAS No. 1428366-80-6

5-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide

Cat. No.: B2818407
CAS No.: 1428366-80-6
M. Wt: 385.221
InChI Key: RMLCIXDPDPQBHT-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide is a complex organic compound that features a bromine atom, a nicotinamide moiety, and a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide typically involves multiple steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Coupling with Nicotinamide: The final step involves coupling the brominated pyridazinone derivative with nicotinamide. This can be done using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and coupling steps using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazinone ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild heating.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 5-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide may be studied for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic uses.

Medicine

Medically, this compound could be investigated for its potential anti-inflammatory, anticancer, or antimicrobial properties. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nicotinamide moiety may play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of nicotinamide.

    5-chloro-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide: Similar structure but with a chlorine atom instead of bromine.

    N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide: Lacks the halogen atom.

Uniqueness

The presence of the bromine atom in 5-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide may confer unique reactivity and binding properties compared to its analogs

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential and develop new uses for it in science and industry.

Properties

IUPAC Name

5-bromo-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O2/c1-22-16(23)7-6-15(21-22)13-4-2-3-5-14(13)20-17(24)11-8-12(18)10-19-9-11/h2-10H,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLCIXDPDPQBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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